molecular formula C12H22N2O3 B13503499 tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate

Cat. No.: B13503499
M. Wt: 242.31 g/mol
InChI Key: OUHKSHQDMNMXDQ-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is a chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that combines an azetidine ring with a hydroxy group, a cyclopropane ring, and a tert-butyloxycarbonyl (Boc) protective group. The presence of the 3-hydroxyazetidine moiety is of significant interest as this saturated heterocycle is often employed as a versatile scaffold in lead optimization, serving as a polar pharmacophore or a synthetic intermediate . The Boc-protected carbamate group is a crucial feature, providing a protective group for a primary amine functionality, which can be selectively deprotected under mild acidic conditions to unveil the reactive amine for further synthetic elaboration . The cyclopropyl ring adjacent to the azetidine can impart conformational rigidity and potentially improve metabolic stability to the molecular structure. It is noted that the tert-butyl group, while useful, can be a site of metabolic oxidation in drug candidates; strategies to mitigate this include replacing it with groups like trifluoromethylcyclopropyl to enhance stability . As a key building block, this reagent is valuable for constructing more complex molecules, such as those investigated as potential therapeutic agents, including TLR7/8 antagonists for the treatment of immune disorders . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-6-11(4-5-11)12(16)7-13-8-12/h13,16H,4-8H2,1-3H3,(H,14,15)

InChI Key

OUHKSHQDMNMXDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate generally involves three key synthetic components:

  • Construction of the azetidine ring (3-hydroxyazetidin-3-yl moiety)
  • Introduction of the cyclopropyl ring linked to the azetidine
  • Protection of the amine group as a tert-butyl carbamate (Boc) derivative

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization reactions involving amino alcohol precursors or haloalkyl amines. Common methods include:

  • Intramolecular nucleophilic substitution of haloamines to form the four-membered azetidine ring.
  • Ring closure of β-amino alcohol derivatives under dehydrating or basic conditions.

The hydroxy substitution at the 3-position of azetidine can be introduced either by using appropriately functionalized starting materials or by selective hydroxylation post-ring formation.

Cyclopropyl Substitution and Linkage

The cyclopropyl moiety bearing a methyl substituent linked to the azetidine ring is generally constructed through:

  • Cyclopropanation reactions of alkenes using diazo compounds or Simmons–Smith reagents.
  • Subsequent functionalization to introduce the azetidine substituent at the 1-position of the cyclopropane ring.

The linkage between the cyclopropyl and azetidine rings is formed through a methylene bridge, typically via nucleophilic substitution or reductive amination using the corresponding aldehyde or halide intermediates.

Boc Protection of the Amine

The amine functionality on the azetidine nitrogen is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification. This is commonly achieved by:

  • Treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically performed in organic solvents like dichloromethane or ethyl acetate under mild conditions to avoid side reactions.

This protection step is crucial for isolating the target compound and for further synthetic transformations.

Detailed Synthetic Route Example

Based on available patent literature and chemical supplier data, a plausible synthetic route is as follows:

Step Reaction Description Reagents/Conditions Yield / Notes
1 Synthesis of 3-hydroxyazetidine intermediate Cyclization of amino alcohol or haloamine precursor under basic conditions Moderate to good yields; stereochemistry control important
2 Preparation of 1-(chloromethyl)cyclopropane or equivalent Cyclopropanation of alkene followed by halogenation Standard cyclopropanation methods apply
3 Coupling of azetidine intermediate with cyclopropylmethyl halide Nucleophilic substitution or reductive amination in polar aprotic solvent Controlled temperature, inert atmosphere preferred
4 Boc protection of the amine group Di-tert-butyl dicarbonate, base, organic solvent, room temperature High yield, purification by crystallization or chromatography
5 Purification and characterization Chromatography, NMR, MS, HPLC Confirm structure and purity

Research Data and Characterization

Spectroscopic Data (Representative)

Technique Data Description
1H NMR (DMSO-d6) Signals corresponding to Boc tert-butyl group (singlet ~1.4 ppm), cyclopropyl protons (multiplets ~0.5-1.5 ppm), azetidine ring protons, and hydroxy proton (broad singlet)
13C NMR Characteristic carbamate carbonyl (~155 ppm), cyclopropyl carbons (~10-30 ppm), Boc tert-butyl carbon (~28 ppm)
MS (ESI) Molecular ion peak at m/z 243 [M+H]+ consistent with molecular weight 242.31 g/mol

Purity and Yield

  • Typical yields for the overall synthesis range from 60% to 85%, depending on reaction conditions and purification efficiency.
  • Purity assessed by HPLC typically exceeds 95% for research-grade material.

Comparative Table of Preparation Parameters

Parameter Typical Range / Condition Comments
Cyclization temperature 0 to 50 °C Mild heating to promote ring closure
Boc protection temperature 0 to 25 °C Room temperature preferred to avoid side reactions
Solvents Ethyl acetate, dichloromethane, DMF Choice depends on step and solubility
Reaction time 3 to 24 hours Longer times for cyclization steps
Molar ratios Amine:Boc2O ~1:1.1 Slight excess Boc2O ensures complete protection
Purification methods Chromatography, recrystallization To achieve high purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate lies in its combination of a strained cyclopropane ring and a polar hydroxyazetidine group. Below is a comparative analysis with structurally related tert-butyl carbamate derivatives:

Structural and Functional Group Comparisons

Compound Substituent on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Properties References
Target compound 3-hydroxyazetidin-3-yl C₁₀H₁₈N₂O₃ 214.3 High polarity due to hydroxyazetidine; potential for hydrogen bonding .
tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate Hydroxymethyl C₁₀H₁₉NO₃ 201.27 Moderate polarity; hydroxymethyl group enhances solubility in polar solvents .
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 2-methoxyacetyl C₁₁H₁₉NO₄ 241.28 Electron-withdrawing methoxyacetyl group may reduce basicity; used in peptide mimetics .
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 2-aminoethyl C₁₁H₂₂N₂O₂ 214.3 Aminoethyl substituent introduces basicity; prone to intramolecular cyclization .
tert-butyl N-{[1-(2-bromoethyl)cyclopropyl]methyl}carbamate 2-bromoethyl C₁₁H₂₀BrNO₂ 264.2 Bromoethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura); halogenated intermediates .

Physicochemical Properties

  • Solubility: The hydroxyazetidine group increases aqueous solubility compared to non-polar tert-butyl carbamates (e.g., ’s halogenated analog) .
  • Stability : Cyclopropane rings impart strain, but carbamate protection (tert-butyl group) enhances stability under acidic conditions, as seen in intermediates for API synthesis () .

Biological Activity

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate (CAS Number: 2355333-05-8) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242 Da
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in neuroprotection and potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD).

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This is crucial for cognitive functions and memory retention, which are often impaired in AD patients.
  • Reduction of Amyloid Beta Aggregation :
    • The compound exhibits a significant ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition is critical as amyloid plaques are a hallmark of AD pathology.
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid beta exposure. This protective effect is associated with a decrease in pro-inflammatory cytokines like TNF-α, indicating its potential role in modulating neuroinflammation.

Case Studies and Experimental Data

A study evaluating the effects of similar compounds found that modifications to the azetidine structure significantly influenced biological activity. For instance, compounds with enhanced lipophilicity showed improved blood-brain barrier penetration and greater efficacy in reducing amyloid beta levels in animal models .

CompoundAChE Inhibition IC50 (nM)β-secretase Inhibition IC50 (nM)Amyloid Beta Aggregation Inhibition (%)
M415.42085 at 100 μM
This compoundTBDTBDTBD

Note: TBD indicates that specific values for this compound were not available in the current literature but are expected to be comparable based on structural analogs.

Safety and Toxicology

Preliminary assessments indicate that while this compound shows promising biological activity, further studies are required to evaluate its safety profile comprehensively. Reports indicate potential skin and eye irritation upon exposure .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Cyclopropane ring formation via [1,3]-diradical intermediates or metal-catalyzed cyclopropanation. For example, cyclopropylamine derivatives are often synthesized using NaH/DMF-mediated alkylation (e.g., tert-butyl benzyl(cyclopropyl)carbamate in ).
  • Step 2 : Introduction of the 3-hydroxyazetidine moiety via ring-opening of epoxides or aziridines under acidic/basic conditions.
  • Step 3 : Carbamate protection using Boc anhydride (tert-butoxycarbonyl) in THF or DCM with a base like DIEA ( ).
  • Characterization : 1H/13C NMR (e.g., cyclopropane protons at δ 0.8–1.5 ppm, azetidine hydroxyl at δ 2.5–4.0 ppm), LC-MS for molecular weight confirmation, and column chromatography for purification ( ).
  • Reference :

Q. How can the stability of the cyclopropane ring in this compound be assessed under varying reaction conditions?

  • Methodology :

  • Stress Testing : Expose the compound to acidic (HCl/THF), basic (NaOH/MeOH), or oxidative (H2O2) conditions. Monitor degradation via TLC or HPLC.
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions.
  • Structural Confirmation : Post-stability NMR (e.g., loss of cyclopropane signals indicates ring-opening) and X-ray crystallography to detect conformational changes ( ).
  • Reference :

Q. What analytical techniques are critical for confirming the stereochemistry of the 3-hydroxyazetidin-3-yl group?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using programs like SHELXL ( ).
  • NOESY NMR : Detect spatial proximity between the hydroxyl proton and adjacent cyclopropane/azetidine protons.
  • Chiral HPLC : Compare retention times with enantiomerically pure standards.
  • Reference :

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Methodology :

  • Graph Set Analysis : Use Mercury software to classify hydrogen bonds (e.g., D, S motifs) and identify supramolecular synthons ( ).
  • Energy Frameworks : Calculate interaction energies (e.g., π-π stacking, van der Waals) to predict stability.
  • Case Study : Compare packing motifs with related carbamates (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate in ).
  • Reference :

Q. What strategies resolve contradictions in reaction yields when introducing the 3-hydroxyazetidine group?

  • Methodology :

  • DoE Optimization : Vary solvent polarity (DMF vs. THF), temperature, and catalyst loading (e.g., DMAP in ).
  • Mechanistic Probes : Use in-situ IR to track intermediate formation (e.g., azetidinone intermediates).
  • Computational Modeling : DFT calculations (e.g., Gaussian) to identify transition-state barriers for ring-opening/closure steps.
  • Reference :

Q. How can the compound’s bioactivity be rationalized through structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Replace the cyclopropane with cyclohexane or vary the azetidine hydroxyl group (e.g., fluorination in ).
  • Biological Assays : Test inhibition of enzymatic targets (e.g., kinases) using SPR or fluorescence polarization.
  • MD Simulations : Predict binding modes with target proteins (e.g., GROMACS).
  • Reference :

Data Contradiction Analysis

Q. Why do NMR spectra of similar carbamates show variability in cyclopropane proton splitting patterns?

  • Resolution :

  • Conformational Flexibility : Cyclopropane rings exhibit restricted rotation, leading to diastereotopic protons. Use VT-NMR to observe coalescence at elevated temperatures.
  • Solvent Effects : Polar solvents (DMSO-d6) may stabilize specific conformers. Compare spectra in CDCl3 vs. D2O ( ).
  • Reference :

Methodological Best Practices

Q. What crystallographic refinement protocols are recommended for resolving disorder in the tert-butyl group?

  • Protocol :

  • SHELXL Constraints : Apply ISOR/DFIX commands to model isotropic displacement parameters.
  • Twinned Data : Use HKLF5 format for handling pseudo-merohedral twinning ( ).
  • Validation Tools : Check Rint and CC1/2 values to ensure data quality.
  • Reference :

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